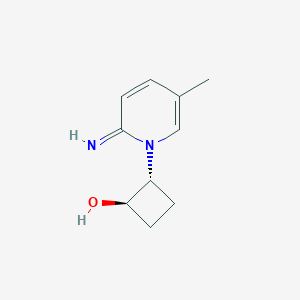

trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Vue d'ensemble

Description

Trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, commonly referred to as IMPDH, is an enzyme that plays a key role in the synthesis of nucleotides, which are the building blocks of DNA and RNA. IMPDH is a key enzyme in the de novo pathway of purine biosynthesis, which is essential for the growth and development of cells. IMPDH is a target for the development of drugs to treat a variety of diseases, including cancer, viral infections, and autoimmune diseases.

Applications De Recherche Scientifique

Ytterbium Catalyzed Synthesis and Stereochemistry

A study presented the ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their application in stereoselective synthesis of piperidines through formal [4 + 2] cycloaddition with imines, showing high trans stereoselectivity (Moustafa & Pagenkopf, 2010). This research highlights the significance of catalytic processes in synthesizing complex cyclic structures, which could be relevant for designing compounds with specific stereochemical properties.

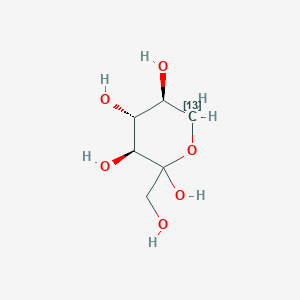

Asymmetric Syntheses of Imino and Amino Sugars

Another study focused on the asymmetric syntheses of biologically significant imino and amino sugars via stereospecific cyclization strategies, demonstrating the preparation of various cyclic compounds from α,ε-dihydroxy-β-amino esters (Davies et al., 2014). These findings suggest that cyclobutane derivatives could play a role in synthesizing bioactive molecules with potential pharmaceutical applications.

Photoreaction for Sustainable Material Synthesis

The synthesis of furfural-derived diacid through photoreaction, leading to stereospecific formation of a cyclobutane derivative, outlines a method for creating sustainable materials. This approach shows how light-induced reactions can be utilized to produce novel compounds that could serve as building blocks in material science (Wang et al., 2018).

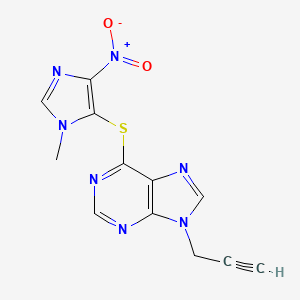

Photocycloaddition in DNA Repair

Research into the photocycloaddition of N-acetylated cytosine leading to the stereoselective formation of cyclobutane pyrimidine dimer (CPD) provides insight into DNA repair mechanisms, indicating the significance of cyclobutane derivatives in studying and potentially mitigating UV-induced DNA damage (Yamamoto et al., 2010).

Catalysis and Polymerization

Studies on cyclopolymerization catalyzed by iron and cobalt complexes, producing polymers containing cyclobutane units, reveal the potential of cyclobutane derivatives in polymer science, particularly in synthesizing polymers with unique properties (Takeuchi et al., 2007).

Propriétés

IUPAC Name |

(1R,2R)-2-(2-imino-5-methylpyridin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-2-5-10(11)12(6-7)8-3-4-9(8)13/h2,5-6,8-9,11,13H,3-4H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQZQRMAZWRWGN-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C=C1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=N)C=C1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Imino-5-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

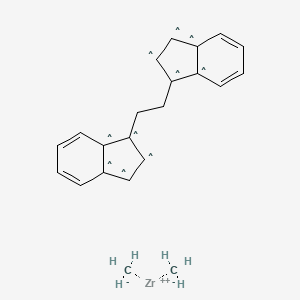

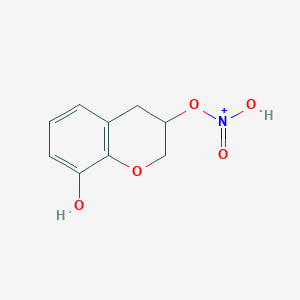

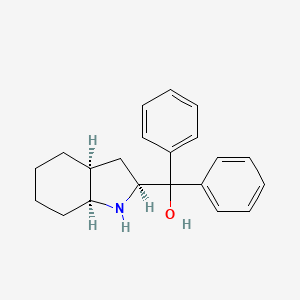

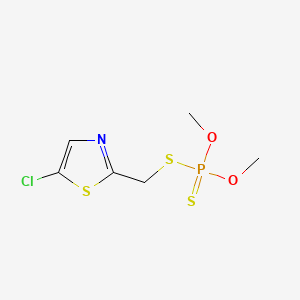

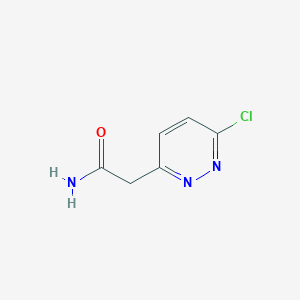

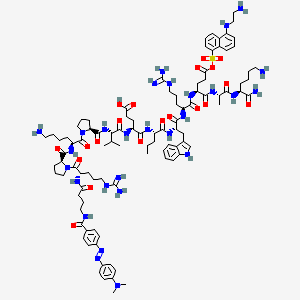

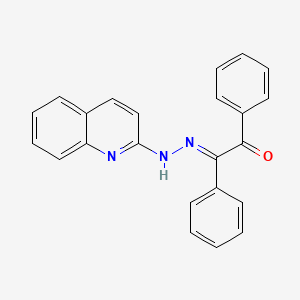

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)